Polydextrose - 68424-04-4

Polydextrose

Catalog Number: EVT-517811
CAS Number: 68424-04-4
Molecular Formula: C12H22O11
Molecular Weight: 342.30
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Polydextrose is a randomly bonded glucose polymer, synthesized from glucose (dextrose) and sorbitol using citric acid as a catalyst [, , , ]. Classified as a soluble dietary fiber due to its resistance to digestion in the upper gastrointestinal tract [, , ], it exhibits prebiotic properties and finds extensive use as a low-calorie bulking agent, sugar replacer, and texturizer in various food products [, , , , ].

Synthesis Analysis

Polydextrose synthesis typically involves a melt polymerization reaction [, , ]. Glucose and sorbitol are heated under vacuum with citric acid as a catalyst. The reaction proceeds at high temperatures (140–170 °C) for an extended period, yielding a complex mixture of glucose polymers with varying chain lengths and branching patterns. Microwave-assisted solid-phase synthesis, a more efficient and controllable method, has also been reported [, ]. This method utilizes microwave irradiation to accelerate the polymerization process, enabling precise control over the molecular weight and polymerization degree of the final product.

Molecular Structure Analysis

Polydextrose exhibits a highly branched, complex structure composed of glucose monomers linked by various glycosidic bonds, primarily α-(1→6) linkages [, , ]. The random distribution of linkages and branching points contributes to its resistance to hydrolysis by human digestive enzymes. Gel permeation chromatography (GPC) and high-performance liquid chromatography (HPLC) are commonly employed techniques for characterizing the molecular weight distribution and identifying different oligomeric fractions within polydextrose [].

Mechanism of Action

Polydextrose's mechanism of action primarily revolves around its resistance to digestion in the small intestine, enabling it to reach the large intestine largely intact [, , ]. This characteristic classifies it as a dietary fiber and contributes to several physiological effects.

  • Prebiotic Effect: In the large intestine, polydextrose undergoes fermentation by the resident gut microbiota, serving as a substrate for their growth and metabolic activity [, , , , ].
  • Bulking Effect: Undigested polydextrose absorbs water in the digestive tract, increasing fecal bulk and promoting regularity [, , ].
  • Appetite Modulation: Fermentation of polydextrose produces short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which influence satiety signaling pathways and may contribute to a reduction in energy intake [, , , , , ].
Physical and Chemical Properties Analysis
  • Solubility: Polydextrose is highly soluble in water, contributing to its wide range of applications in food and beverages [, ].
  • Caloric Value: With a caloric value of 1 kcal/g, significantly lower than that of sucrose (4 kcal/g), polydextrose is a valuable ingredient in low-calorie food products [, ].
  • Viscosity: Polydextrose solutions exhibit low viscosity, making them suitable for incorporation into beverages and other low-viscosity food products [].
  • Stability: Polydextrose demonstrates good heat stability, allowing it to withstand food processing conditions without significant degradation [].
Applications
  • Food Industry:
    • Sugar Replacer: Polydextrose finds widespread use as a low-calorie sugar substitute in various food products, including baked goods, confectionery, desserts, and beverages [, , ]. Its slightly sweet taste, combined with its bulking and texturizing properties, makes it a suitable replacement for sugar while reducing the overall caloric content. []
    • Fiber Enrichment: As a source of soluble dietary fiber, polydextrose is frequently added to food products to increase their fiber content and promote digestive health [, ]. It's particularly beneficial in products where fiber content is naturally low, such as processed foods and beverages.
    • Texture Modification: Polydextrose's unique rheological properties make it a valuable ingredient for modifying the texture of food products. Its ability to impart body, mouthfeel, and creaminess is particularly useful in low-fat and reduced-sugar products where these attributes might be compromised [, , ].
  • Pharmaceutical Industry:
    • Tablet Excipient: Polydextrose is explored as a pharmaceutical excipient in tablet formulations [, ]. Its binding and disintegrating properties make it suitable for improving the manufacturability and dissolution characteristics of tablets.

Properties

CAS Number

68424-04-4

Product Name

Polydextrose

IUPAC Name

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

Molecular Formula

C12H22O11

Molecular Weight

342.30

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12?/m1/s1

InChI Key

DLRVVLDZNNYCBX-KNHCDGMMSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

Synonyms

polydextrose

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O

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